

Heptakis(2,6-di-O-methyl)- β -cyclodextrin fundamentals

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Compound of Interest

Compound Name: *2,6-Di-O-methyl-beta-cyclodextrin*

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An In-depth Technical Guide to Heptakis(2,6-di-O-methyl)- β -cyclodextrin

Introduction

Heptakis(2,6-di-O-methyl)- β -cyclodextrin (DIMEB) is a chemically modified derivative of β -cyclodextrin, a cyclic oligosaccharide composed of seven α -D-glucopyranose units. The methylation at the 2 and 6 positions of each glucose unit imparts unique physicochemical properties to DIMEB, distinguishing it from its parent cyclodextrin. This modification significantly enhances its aqueous solubility and alters its complexation characteristics, making it a valuable excipient in various scientific and industrial applications, particularly in the pharmaceutical field.

This technical guide provides a comprehensive overview of the fundamental properties of DIMEB, including its physicochemical characteristics, detailed experimental protocols for its characterization, and insights into its interaction with biological systems. The information is intended for researchers, scientists, and drug development professionals working with cyclodextrins.

Physicochemical Properties

DIMEB's utility is largely dictated by its physical and chemical properties. The methylation of the hydroxyl groups reduces the intramolecular hydrogen bonding that limits the solubility of native β -cyclodextrin, resulting in a significantly more water-soluble molecule.^[1] This enhanced solubility, coupled with its toroidal structure featuring a hydrophobic inner cavity and a hydrophilic exterior, makes it an effective molecular encapsulating agent.^[2]

Core Physicochemical Data

A summary of the key quantitative properties of Heptakis(2,6-di-O-methyl)- β -cyclodextrin is presented in the table below for easy reference and comparison.

Property	Value	References
Chemical Identifiers		
CAS Number	51166-71-3	[3]
Molecular Formula	C ₅₆ H ₉₈ O ₃₅	[3]
Molecular Weight	1331.36 g/mol	[3]
Physical Properties		
Appearance	White to light yellow powder	
Solubility (at 25°C)		
Water	> 50 g / 100 cm ³	[4]
DMSO	> 50 g / 100 cm ³	[4]
Chloroform	> 10 g / 100 cm ³	[4]
Methanol	> 2 g / 100 cm ³	[4]
Optical Properties		
Specific Rotation $[\alpha]_{20/D}$	+158 \pm 3° (c = 10% in H ₂ O)	[5]

Applications in Research and Development

DIMEB is widely employed in various fields due to its ability to form inclusion complexes with a wide range of guest molecules.

- **Pharmaceutical Formulations:** Its primary application is to enhance the aqueous solubility and bioavailability of poorly soluble drugs.[2][6] By encapsulating a hydrophobic drug molecule within its cavity, DIMEB can increase its dissolution rate and stability.[2]

- **Drug Delivery:** It is utilized as a cell penetration enhancer, facilitating the delivery of drugs across cell membranes.[\[2\]](#)
- **Analytical Chemistry:** DIMEB serves as a chiral stationary phase in chromatography for the separation of enantiomers.[\[2\]](#)
- **Cell Biology Research:** It is used to manipulate cellular cholesterol levels, enabling the study of cholesterol-dependent cellular processes and signaling pathways.[\[7\]](#)

Experimental Protocols

The characterization of DIMEB and its inclusion complexes is crucial for its effective application. The following sections provide detailed methodologies for key experiments.

Phase Solubility Studies

Phase solubility studies are a fundamental technique to determine the stoichiometry and apparent stability constant (K_s) of a drug-cyclodextrin complex. The method, as described by Higuchi and Connors, involves measuring the increase in the solubility of a guest molecule in the presence of increasing concentrations of the cyclodextrin.

Methodology:

- **Preparation of Cyclodextrin Solutions:** Prepare a series of aqueous solutions of DIMEB at various molar concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
- **Equilibration with Excess Drug:** Add an excess amount of the guest drug to each DIMEB solution.
- **Shaking and Incubation:** Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) in a thermostatically controlled water bath shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each solution.
- **Centrifugation and Filtration:** Centrifuge the aliquots to remove any undissolved drug particles. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to ensure

a clear solution.

- Quantification of Solubilized Drug: Analyze the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Analysis:
 - Plot the molar concentration of the solubilized drug against the molar concentration of DIMEB.
 - The resulting phase solubility diagram is typically linear (A₁-type) for 1:1 complexes.
 - The apparent stability constant (K_s) can be calculated from the slope and the intrinsic solubility (S_0) of the drug using the following equation: $K_s = \text{slope} / (S_0 * (1 - \text{slope}))$

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct determination of the thermodynamic parameters of binding between a host (DIMEB) and a guest molecule. It measures the heat released or absorbed during the binding event, allowing for the calculation of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

- Sample Preparation:
 - Prepare a solution of the guest molecule in a suitable buffer and degas it thoroughly.
 - Prepare a solution of DIMEB in the same buffer and degas it. The concentration of DIMEB should typically be 10-20 times higher than that of the guest molecule.
- Instrument Setup:
 - Load the guest solution into the sample cell of the ITC instrument.
 - Load the DIMEB solution into the injection syringe.

- Set the experimental temperature (e.g., 25°C).
- Titration:
 - Perform a series of small, sequential injections of the DIMEB solution into the guest solution while stirring.
 - Record the heat change associated with each injection.
- Data Acquisition and Analysis:
 - The raw data consists of a series of heat-flow peaks corresponding to each injection.
 - Integrate the area under each peak to determine the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of DIMEB to the guest molecule.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_a , ΔH , and n .
 - The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations: $\Delta G = -RT \ln(K_a)$ $\Delta G = \Delta H - T\Delta S$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for elucidating the structural details of inclusion complexes in solution. Changes in the chemical shifts of the protons of both the host (DIMEB) and the guest molecule upon complexation provide information about the geometry of the inclusion.

Methodology:

- Sample Preparation:
 - Prepare solutions of the guest molecule, DIMEB, and a mixture of the guest and DIMEB in a deuterated solvent (e.g., D_2O or $DMSO-d_6$).

- ^1H NMR Spectra Acquisition:
 - Acquire one-dimensional ^1H NMR spectra for all three samples under the same experimental conditions (temperature, concentration).
- Spectral Analysis:
 - Compare the chemical shifts of the protons in the spectrum of the mixture with those of the free guest and free DIMEB.
 - Protons of the guest molecule that are located inside the DIMEB cavity will typically show a significant change in their chemical shifts (usually an upfield shift).
 - The inner protons of the DIMEB cavity (H-3 and H-5) are also sensitive to the presence of a guest molecule and will exhibit chemical shift changes.
- 2D NMR (ROESY):
 - For more detailed structural information, a two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed on the mixture.
 - Cross-peaks between the protons of the guest molecule and the inner protons of the DIMEB cavity in the ROESY spectrum provide direct evidence of their spatial proximity, confirming the formation of an inclusion complex and revealing the orientation of the guest within the cavity.

Biological Interactions and Signaling Pathways

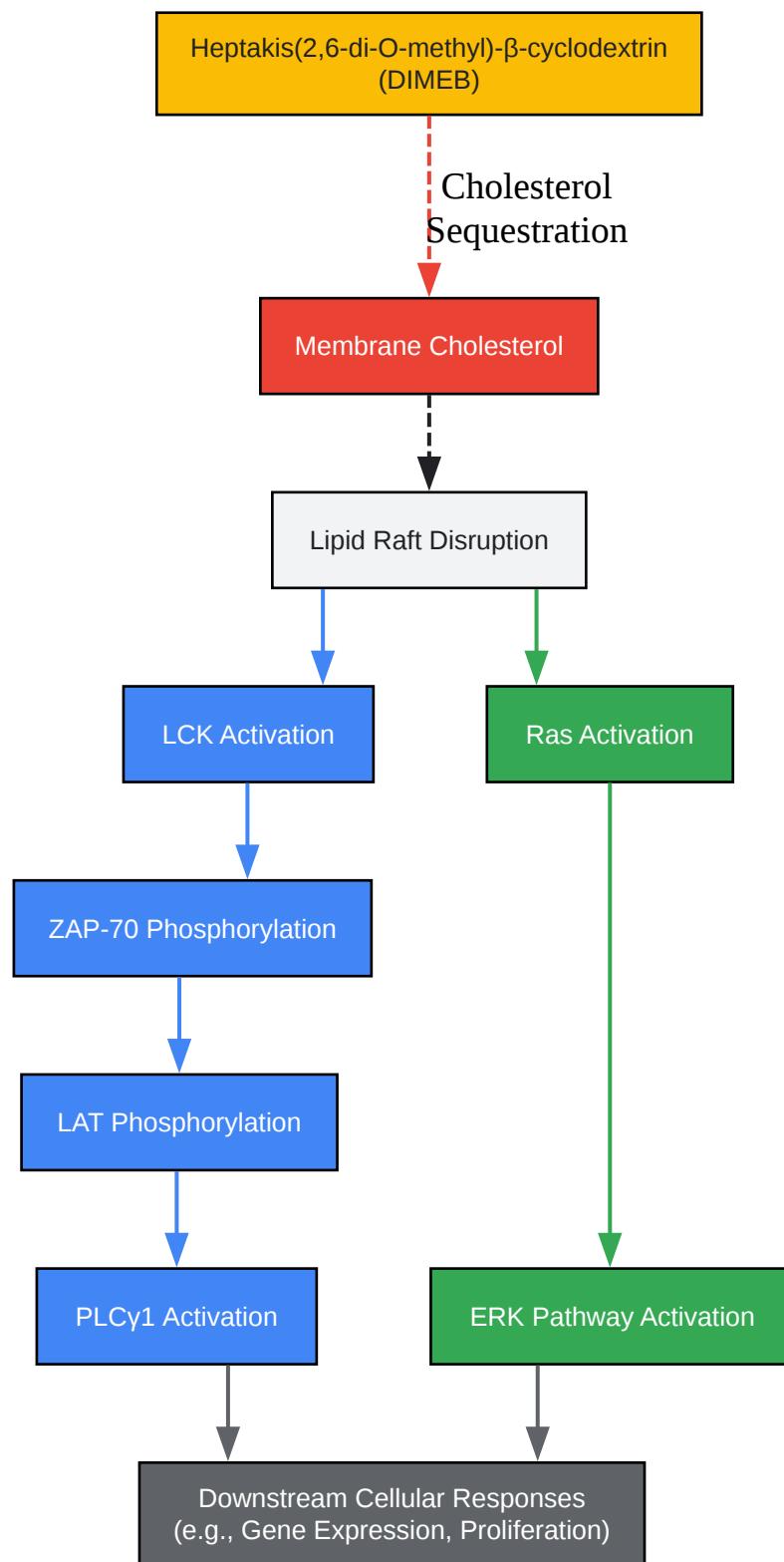
DIMEB's interaction with cell membranes, particularly its ability to extract cholesterol, has significant implications for cellular function and signaling. Cholesterol is a critical component of specialized membrane microdomains known as lipid rafts, which serve as platforms for the organization and regulation of various signaling molecules.

Cholesterol Depletion and Signaling Cascade

By sequestering cholesterol from the plasma membrane, DIMEB can disrupt the integrity of lipid rafts. This disruption can lead to the activation of signaling pathways that are normally tightly regulated within these domains. For instance, in T lymphocytes, cholesterol depletion by

a similar cyclodextrin, methyl- β -cyclodextrin, has been shown to induce the activation of key signaling proteins.^[8] This provides a model for the potential effects of DIMEB.

The following diagram illustrates the proposed signaling cascade initiated by DIMEB-mediated cholesterol depletion.

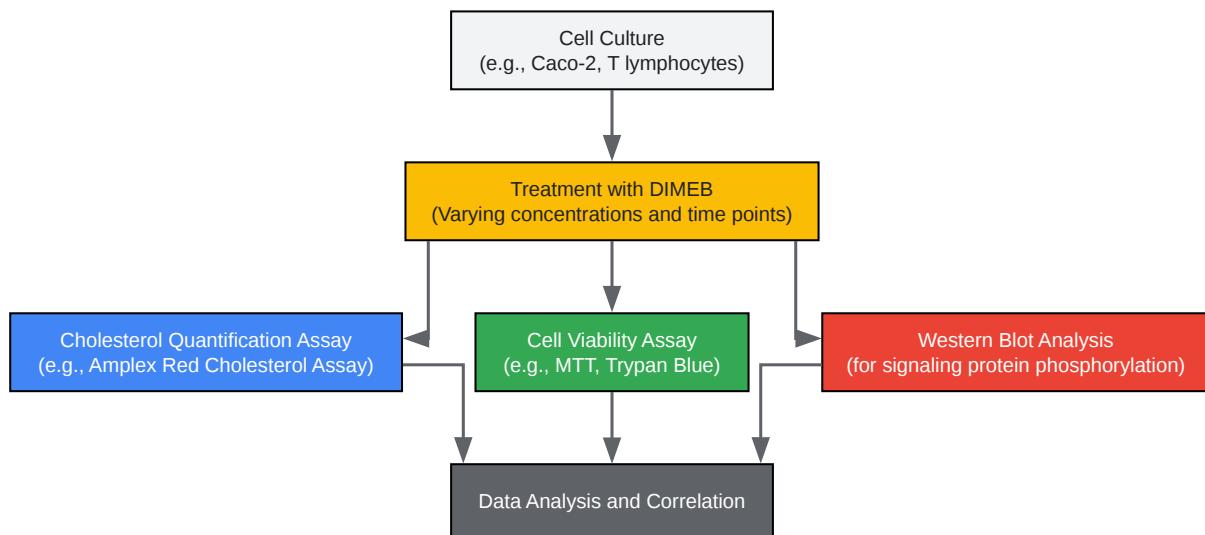


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Caption: DIMEB-induced cholesterol depletion and subsequent signaling activation.

Experimental Workflow for Studying DIMEB's Effect on Cellular Cholesterol

The following workflow outlines the key steps to investigate the impact of DIMEB on cellular cholesterol levels and the subsequent effects on cell viability.



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